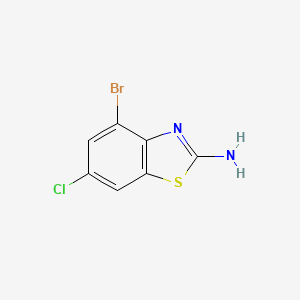

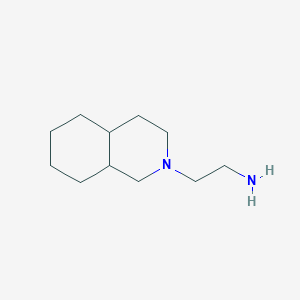

![molecular formula C12H6N4 B1335946 [2,2'-Bipyridine]-6,6'-dicarbonitrile CAS No. 4411-83-0](/img/structure/B1335946.png)

[2,2'-Bipyridine]-6,6'-dicarbonitrile

Übersicht

Beschreibung

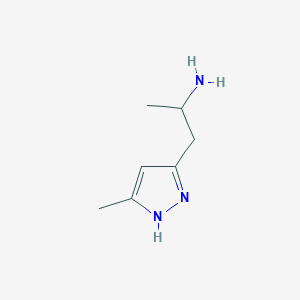

“[2,2’-Bipyridine]-6,6’-dicarbonitrile” is a derivative of 2,2’-Bipyridine, which is a symmetrical bipyridine commonly used as a neutral ligand for chelating with metal ions .

Synthesis Analysis

The synthesis of 2,2′-bipyridine macrocycles has been achieved using simple starting materials to produce these previously hard to access rotaxane precursors in remarkable yields . The synthesis of these macrocycles is operationally simple and efficient .Molecular Structure Analysis

2,2’-Bipyridine is a bidentate chelating ligand, forming complexes with many transition metals . The two rings in bipy are coplanar, which facilitates electron delocalization .Chemical Reactions Analysis

2,2’-Bipyridine forms a wide variety of complexes. Almost always, it is a bidentate ligand, binding metal centers with the two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipyridine include its color, density, volume, mass, boiling point, and melting point . It is a colorless solid .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Bipyridines, including [2,2’-Bipyridine]-6,6’-dicarbonitrile, are known as excellent ligands in coordination chemistry . They can form complexes with transition metal ions, which can be used in various fields including catalysis and material chemistry .

Supramolecular Structures

The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties . This makes them useful in the creation of complex molecular architectures.

Chirality and Atropisomery

Bipyridines can introduce chirality through ring functionalization or restricted rotation (atropisomery), thus increasing their importance in asymmetry-based applications . This property can be exploited in the development of new materials and in the field of stereochemistry.

Electrochemical Properties

Bipyridines, particularly the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties . This makes them valuable in the development of electrochemical sensors and devices.

Biological Activity

Bipyridines have shown antifungal, antibacterial, and antiviral activity . This suggests potential applications in the development of new pharmaceuticals and treatments.

Iron Determination

Bipyridines can be used for the colorimetric determination of iron . This makes them useful in analytical chemistry, particularly in the testing of soils and other environmental samples for the presence of iron.

Catalysts and Photosensitizers

Bipyridines serve as starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers . This makes them valuable in a wide range of scientific research and industrial applications.

Synthesis of Arylpyridines

Bipyridines can be used in the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .

Wirkmechanismus

Target of Action

It’s known that 2,2’-bipyridine derivatives can bind to various proteins and molecules, influencing their function .

Mode of Action

It’s known that 2,2’-bipyridine derivatives can interact with their targets, leading to changes in their function .

Biochemical Pathways

2,2’-bipyridine derivatives have been investigated for use as redox-active materials in organic flow batteries .

Pharmacokinetics

The compound has a log Kp (skin permeation) of -6.44 cm/s and a lipophilicity log Po/w (iLOGP) of 1.94 .

Result of Action

2,2’-bipyridine derivatives have been shown to have significant antioxidant activity .

Action Environment

It’s known that functionalization with electron-withdrawing groups leads to an increase of the redox potential and to an increase of the molecular acidity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(6-cyanopyridin-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYGOEZHIBSNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CC(=N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392988 | |

| Record name | 6,6'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridine]-6,6'-dicarbonitrile | |

CAS RN |

4411-83-0 | |

| Record name | 6,6'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-Dicyano-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

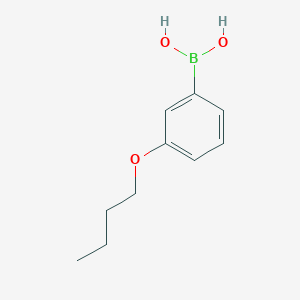

![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)